Cas no 2580189-30-4 (2-Phenyl-1,3-oxazole-5-sulfonamide)

2-Phenyl-1,3-oxazole-5-sulfonamide is a heterocyclic sulfonamide derivative characterized by its oxazole core substituted with a phenyl group at the 2-position and a sulfonamide moiety at the 5-position. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a scaffold for bioactive molecules. The sulfonamide group enhances solubility and bioavailability, while the oxazole ring contributes to structural rigidity and metabolic stability. Its well-defined synthetic route allows for further functionalization, making it a versatile intermediate for drug discovery. The compound’s stability under physiological conditions and compatibility with diverse reaction conditions underscore its utility in developing novel therapeutic agents.
2-Phenyl-1,3-oxazole-5-sulfonamide structure
2580189-30-4 structure
商品名:2-Phenyl-1,3-oxazole-5-sulfonamide
CAS番号:2580189-30-4
MF:C9H8N2O3S
メガワット:224.236420631409
CID:5659273
PubChem ID:165886726

2-Phenyl-1,3-oxazole-5-sulfonamide 化学的及び物理的性質

名前と識別子

    • EN300-27734083
    • 2580189-30-4
    • 2-phenyl-1,3-oxazole-5-sulfonamide
    • 2-Phenyl-1,3-oxazole-5-sulfonamide
    • インチ: 1S/C9H8N2O3S/c10-15(12,13)8-6-11-9(14-8)7-4-2-1-3-5-7/h1-6H,(H2,10,12,13)
    • InChIKey: RWXAILSCKYHQOA-UHFFFAOYSA-N
    • ほほえんだ: S(C1=CN=C(C2C=CC=CC=2)O1)(N)(=O)=O

計算された属性

  • せいみつぶんしりょう: 224.02556330g/mol
  • どういたいしつりょう: 224.02556330g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 306
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 94.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.9

2-Phenyl-1,3-oxazole-5-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27734083-10g
2-phenyl-1,3-oxazole-5-sulfonamide
2580189-30-4
10g
$3992.0 2023-09-10
Enamine
EN300-27734083-2.5g
2-phenyl-1,3-oxazole-5-sulfonamide
2580189-30-4 95.0%
2.5g
$1819.0 2025-03-19
Enamine
EN300-27734083-5g
2-phenyl-1,3-oxazole-5-sulfonamide
2580189-30-4
5g
$2692.0 2023-09-10
Enamine
EN300-27734083-0.5g
2-phenyl-1,3-oxazole-5-sulfonamide
2580189-30-4 95.0%
0.5g
$891.0 2025-03-19
Enamine
EN300-27734083-0.05g
2-phenyl-1,3-oxazole-5-sulfonamide
2580189-30-4 95.0%
0.05g
$780.0 2025-03-19
Enamine
EN300-27734083-0.1g
2-phenyl-1,3-oxazole-5-sulfonamide
2580189-30-4 95.0%
0.1g
$817.0 2025-03-19
Enamine
EN300-27734083-5.0g
2-phenyl-1,3-oxazole-5-sulfonamide
2580189-30-4 95.0%
5.0g
$2692.0 2025-03-19
Enamine
EN300-27734083-0.25g
2-phenyl-1,3-oxazole-5-sulfonamide
2580189-30-4 95.0%
0.25g
$855.0 2025-03-19
Enamine
EN300-27734083-1.0g
2-phenyl-1,3-oxazole-5-sulfonamide
2580189-30-4 95.0%
1.0g
$928.0 2025-03-19
Enamine
EN300-27734083-10.0g
2-phenyl-1,3-oxazole-5-sulfonamide
2580189-30-4 95.0%
10.0g
$3992.0 2025-03-19

2-Phenyl-1,3-oxazole-5-sulfonamide 関連文献

2-Phenyl-1,3-oxazole-5-sulfonamideに関する追加情報

The Role of 2-Phenyl-1,3-Oxazole-5-Sulfonamide (CAS No. 2580189-30-4) in Chemical Biology and Medicinal Chemistry

2-Phenyl-1,3-Oxazole-5-sulfonamide, identified by the CAS No. 2580189-30-4, is a structurally unique compound characterized by its fused oxazole ring system appended with a phenyl group at the 2-position and a sulfonamide moiety at the 5-position. This configuration confers distinctive physicochemical properties and pharmacological profiles, making it a focal point in recent investigations across chemical biology and drug discovery platforms. The molecule’s core structure—N-sulfonyl oxazoles—has been extensively studied for their versatility in modulating biological targets while maintaining metabolic stability and low toxicity.

The synthesis of 2-Phenyl-1,3-Oxazole-5-sulfonamide typically involves condensation reactions between substituted phenacyl chlorides and primary amines under controlled conditions. Recent advancements in catalytic methodologies have optimized this process, with studies demonstrating that phase-transfer catalysis significantly enhances yield and stereoselectivity compared to conventional protocols (J. Org. Chem., 2023). Researchers have also explored microwave-assisted synthesis strategies to reduce reaction times while preserving the integrity of the sulfonamide functional group. These improvements highlight the compound’s accessibility for large-scale production in preclinical and early-phase clinical studies.

In medicinal chemistry applications, the oxazole scaffold within this compound serves as a privileged structure due to its ability to mimic peptide bonds and stabilize bioactive conformations. The pendant phenyl group

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